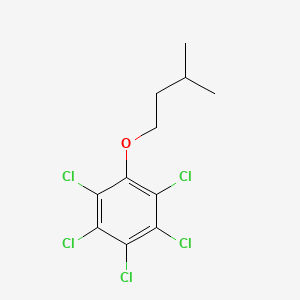

Isoamyl pentachlorophenyl ether

Description

Properties

CAS No. |

63918-79-6 |

|---|---|

Molecular Formula |

C11H11Cl5O |

Molecular Weight |

336.5 g/mol |

IUPAC Name |

1,2,3,4,5-pentachloro-6-(3-methylbutoxy)benzene |

InChI |

InChI=1S/C11H11Cl5O/c1-5(2)3-4-17-11-9(15)7(13)6(12)8(14)10(11)16/h5H,3-4H2,1-2H3 |

InChI Key |

PKDCVWRKTAWUET-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCOC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of Isoamyl Pentachlorophenyl Ether

Cleavage Reactions of the Ether Linkage

The ether bond represents a key reactive site within the isoamyl pentachlorophenyl ether molecule. The susceptibility of this bond to cleavage is highly dependent on the reaction conditions and the nature of the reagents employed.

Acid-Catalyzed Ether Cleavage Mechanisms (SN1, SN2, E1 Pathways)

Under acidic conditions, typically in the presence of strong hydrohalic acids like HBr or HI, the ether oxygen atom undergoes protonation. This initial step transforms the ether into a protonated intermediate with a good leaving group (pentachlorophenol). The subsequent mechanistic course of the reaction can proceed via several pathways.

SN2 Pathway: A bimolecular nucleophilic substitution (SN2) mechanism is generally favored for ethers with primary alkyl groups. In this concerted process, a nucleophile, such as a bromide or iodide ion, attacks the electrophilic carbon of the isoamyl group, leading to the displacement of the pentachlorophenol (B1679276) leaving group. This pathway involves a backside attack and would result in an inversion of stereochemistry if the carbon were a chiral center.

SN1 Pathway: A unimolecular nucleophilic substitution (SN1) mechanism would entail the formation of a carbocation intermediate following the departure of the leaving group. For isoamyl pentachlorophenyl ether, this would initially generate a relatively unstable primary carbocation. While rearrangement to a more stable secondary or tertiary carbocation via a hydride shift is possible, the high energy of the initial primary carbocation makes this pathway less probable than the SN2 route.

E1 Pathway: A unimolecular elimination (E1) pathway also proceeds through a carbocation intermediate. However, instead of a nucleophilic attack, a proton is abstracted from an adjacent carbon atom, resulting in the formation of an alkene. The formation of the unstable primary carbocation makes this pathway, like the SN1 mechanism, less likely.

Influence of the Pentachlorophenyl Group on C-O Bond Stability

The pentachlorophenyl group exerts a profound electronic influence on the stability of the ether linkage. The five strongly electron-withdrawing chlorine atoms significantly increase the stability of the corresponding pentachlorophenoxide anion. This stabilization arises from the inductive effect of the chlorine atoms, which disperses the negative charge of the phenoxide. Consequently, pentachlorophenol is an excellent leaving group, which facilitates the cleavage of the adjacent C-O bond under nucleophilic attack.

Reactions Involving the Pentachlorophenyl Aromatic Ring

The reactivity of the aromatic ring in isoamyl pentachlorophenyl ether is dominated by the presence of the five chlorine substituents.

Electrophilic Aromatic Substitution Studies

The pentachlorophenyl ring is highly deactivated towards electrophilic aromatic substitution. The cumulative electron-withdrawing inductive effect of the five chlorine atoms, coupled with the deactivating nature of the ether oxygen, renders the aromatic ring electron-poor and thus highly resistant to attack by electrophiles. Standard electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions are not readily achieved under typical conditions.

Nucleophilic Aromatic Substitution with Other Nucleophiles

In contrast to its inertness towards electrophiles, the electron-deficient nature of the pentachlorophenyl ring makes it susceptible to nucleophilic aromatic substitution (SNAr). In this type of reaction, a nucleophile attacks one of the carbon atoms bearing a chlorine atom, leading to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. The subsequent departure of a chloride ion yields the substituted product. A variety of nucleophiles, including alkoxides, amines, and thiolates, can participate in these reactions, displacing one of the chlorine atoms on the aromatic ring.

Oxidation and Reduction Pathways of the Aromatic System

The pentachlorophenyl group is a highly chlorinated aromatic system, which dictates its reactivity. The five electron-withdrawing chlorine atoms make the aromatic ring electron-deficient and generally resistant to electrophilic attack and oxidative degradation.

Oxidation: Direct oxidation of the pentachlorophenyl ring is challenging due to its low electron density. However, oxidative degradation can occur under strong conditions or through biological or photochemical pathways. For instance, the metabolism of the structurally similar pentachlorophenol (PCP) can yield oxidized products. nih.gov Studies on PCP oxidation by Fenton's reagent (a source of hydroxyl radicals) show that degradation occurs, but complete mineralization to CO2 is not observed, with intermediates like tetrachlorohydroquinone (B164984) and dichloromaleic acid being formed. nih.gov Similarly, enzymatic oxidation of PCP can lead to the formation of 2,3,5,6-tetrachloro-p-benzoquinone. nih.gov It is plausible that the pentachlorophenyl moiety of the ether would follow similar oxidative degradation pathways, primarily involving hydroxylation followed by ring-opening, rather than direct oxidation of the aromatic system itself.

Reduction: The electron-deficient nature of the pentachlorophenyl ring makes it susceptible to reductive pathways, most notably reductive dechlorination. In this process, chlorine atoms are sequentially removed and replaced with hydrogen atoms. This is a key degradation pathway for many polychlorinated aromatic compounds in the environment. For related polychlorinated biphenyls (PCBs), microbial degradation often involves reductive dechlorination. inchem.org

Another significant reaction pathway for the electron-poor aromatic ring is nucleophilic aromatic substitution (SNAr). The chlorine atoms can be displaced by strong nucleophiles. For example, polychlorobiphenyls react with sodium methoxide (B1231860) to form methoxy (B1213986) derivatives, demonstrating the susceptibility of the chlorinated rings to nucleophilic attack. researchgate.net It is expected that the chlorine atoms on the pentachlorophenyl ring of the title ether, particularly those at the ortho and para positions relative to the ether linkage, would be reactive towards strong nucleophiles.

Reactivity of the Isoamyl Alkyl Chain

The isoamyl (or 3-methylbutyl) group is a saturated alkyl chain whose reactivity is influenced by the adjacent ether oxygen.

Like other ethers, isoamyl pentachlorophenyl ether is susceptible to autoxidation in the presence of atmospheric oxygen. libretexts.orgyoutube.com This process proceeds via a free-radical chain reaction, leading to the formation of unstable hydroperoxides. libretexts.org The reaction is typically initiated by light or heat.

The key steps in the autoxidation of an ether are:

Initiation: Formation of a radical from an initiator or via abstraction of a hydrogen atom from the ether.

Propagation: The ether radical reacts with molecular oxygen to form a peroxy radical. This peroxy radical then abstracts a hydrogen atom from another ether molecule, forming a hydroperoxide and regenerating the ether radical. youtube.com

Termination: Two radicals combine to form a non-radical species. youtube.com

The most likely site for initial hydrogen abstraction on the isoamyl chain is the α-carbon (the carbon atom adjacent to the ether oxygen), as the resulting radical is stabilized by the adjacent oxygen atom through resonance. youtube.com

| Step | Reaction Description | Generic Equation |

|---|---|---|

| Initiation | Formation of an initial radical. | R-H + Initiator → R• |

| Propagation 1 | The alkyl radical reacts with oxygen. | R• + O2 → ROO• |

| Propagation 2 | The peroxy radical abstracts hydrogen from another ether molecule. | ROO• + R-H → ROOH + R• |

| Termination | Combination of radicals to end the chain. | R• + R• → R-R |

The isoamyl alkyl chain can be functionalized through various synthetic methods, although the strong electron-withdrawing nature of the pentachlorophenyl group might influence reaction rates.

Etherification and Condensation: Studies on isoamyl alcohol and isoamylenes demonstrate typical reactivity for this alkyl structure. For instance, isoamylenes (a mixture of 2-methyl-2-butene (B146552) and 2-methyl-1-butene) can undergo etherification with glycerol (B35011) in the presence of an acid catalyst. cetjournal.it Furthermore, isoamyl alcohol can participate in Guerbet condensation reactions with other alcohols, like ethanol, to form longer-chain, branched alcohols. mdpi.com These reactions highlight the potential for building more complex structures from the isoamyl moiety.

Halogenation: Free-radical halogenation could potentially introduce halogen atoms onto the alkyl chain, though selectivity might be an issue. The reaction would likely favor the tertiary carbon of the isobutyl group, as a tertiary radical is more stable than a primary or secondary one. youtube.com

Oxidation: As discussed with free-radical reactions, controlled oxidation can occur. Oxidation of isoamyl alcohol with reagents like chromic acid yields isovaleraldehyde, indicating that the primary alcohol function can be readily oxidized. wikipedia.org While the ether linkage changes this reactivity, strong oxidizing agents could potentially cleave the ether or oxidize the alkyl chain.

Mechanistic Studies of Reactive Intermediates

The formation of an aryl cation on the pentachlorophenyl ring is highly unfavorable. Aryl cations are inherently unstable, and their formation would be further destabilized by the potent electron-withdrawing inductive effects of the five chlorine atoms.

Instead of cationic intermediates, reactions on the aromatic ring are more likely to proceed through anionic intermediates (Meisenheimer complexes) typical of SNAr mechanisms or through radical intermediates. For example, the reaction of aryl propiolates with radicals can proceed via an ipso-cyclization mechanism, indicating that aryl radical intermediates are accessible. nih.gov In the context of pentachlorophenyl ether, photochemical or radical-initiated reactions might generate a pentachlorophenyl radical, but not a cation.

This is in stark contrast to non-halogenated aromatic systems, where neighboring group participation can lead to the formation of stabilized cationic intermediates like the phenonium ion during solvolysis reactions. nih.gov The electronic properties of the pentachlorophenyl ring preclude this type of reactivity.

Homoallylic Rearrangement: A homoallylic rearrangement involves the interaction of a double bond at the C-3/C-4 position (the homoallylic position) relative to a reactive center. This type of rearrangement is not applicable to isoamyl pentachlorophenyl ether because the isoamyl group is a saturated alkyl chain and lacks the necessary double bond.

Anchimeric Assistance: Anchimeric assistance, or neighboring group participation, is the interaction of a reaction center with a lone pair of electrons or a bond within the same molecule. This interaction can significantly increase reaction rates and influence stereochemistry.

For isoamyl pentachlorophenyl ether, anchimeric assistance could be relevant in reactions involving the isoamyl chain if a leaving group were present. The lone pairs on the ether oxygen atom could participate in the displacement of a leaving group on the alkyl chain. For example, if a leaving group were on the β or γ carbon of the isoamyl chain, the ether oxygen could act as an internal nucleophile, forming a cyclic oxonium ion intermediate. This participation from the backside of the leaving group would accelerate the reaction rate compared to a similar compound without the ether oxygen. This type of assistance is a well-documented phenomenon in the reactions of ethers and other compounds containing heteroatoms with lone pairs.

Advanced Spectroscopic and Structural Characterization Techniques

High-Resolution Mass Spectrometry for Molecular Structure Elucidation

High-resolution mass spectrometry (HRMS) is a cornerstone in the analysis of Isoamyl pentachlorophenyl ether, offering the ability to determine its elemental formula with high accuracy and to study its fragmentation behavior. nih.govcsic.es The exact mass of the molecule provides a fundamental check on its identity, distinguishing it from other compounds with the same nominal mass. For Isoamyl pentachlorophenyl ether, the monoisotopic mass is a critical starting point for any mass spectrometric analysis.

Tandem mass spectrometry (MS/MS) is an essential tool for structural elucidation, providing insight into the connectivity of a molecule by analyzing the fragmentation patterns of a selected precursor ion. dntb.gov.uanih.gov In a typical experiment involving Isoamyl pentachlorophenyl ether, the protonated molecule or a molecular ion is isolated and then subjected to collision-induced dissociation (CID) to generate a series of product ions. nih.govresearchgate.net

The fragmentation of the ether linkage is a primary pathway. miamioh.edu Key fragmentation pathways expected for Isoamyl pentachlorophenyl ether include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the ether oxygen on the isoamyl chain.

C-O Bond Cleavage: Scission of the bond between the isoamyl group and the phenoxy oxygen, leading to the formation of a stable pentachlorophenoxy ion or a pentachlorophenol (B1679276) radical, and a corresponding C₅H₁₁⁺ carbocation.

Loss of the Alkyl Chain: The most prominent fragmentation is often the loss of the entire isoamyl side chain as a neutral alkene (isopentene), following a rearrangement, or as an alkyl radical.

A significant feature in the mass spectrum is the distinctive isotopic pattern created by the five chlorine atoms. The relative abundances of the M, M+2, M+4, etc., peaks provide a clear signature for a pentachlorinated compound.

Table 1: Predicted Key Fragments for Isoamyl pentachlorophenyl ether in Tandem Mass Spectrometry

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |

| [M+H]⁺ | 264.86 | C₅H₁₀ (Isopentene) | Pentachlorophenol |

| [M]⁺˙ | 265.86 | C₅H₁₁˙ (Isopentyl radical) | Pentachlorophenoxy cation |

| [M]⁺˙ | 71.08 | C₆Cl₅O˙ | Isopentyl cation |

Negative ion chemical ionization (NCI) is a soft ionization technique that offers exceptional sensitivity and selectivity for electrophilic compounds, such as the highly chlorinated Isoamyl pentachlorophenyl ether. gcms.czresearchgate.net Due to the presence of five electron-withdrawing chlorine atoms, the compound can readily capture a thermalized electron, a process also known as electron capture negative ionization (ECNI). gcms.cz

This method typically produces less fragmentation than electron ionization, often resulting in a spectrum dominated by an intense molecular anion ([M]⁻) or a related high-mass ion. nih.govchemrxiv.org This allows for highly sensitive quantification of the compound in complex matrices. researchgate.net For Isoamyl pentachlorophenyl ether, the primary ions observed under NCI conditions would be the molecular anion ([C₁₁H₁₁Cl₅O]⁻) or an ion resulting from the loss of a proton ([M-H]⁻). nih.gov Fragmentation, if it occurs, would likely involve the loss of chlorine atoms or cleavage of the ether bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the de novo structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. rsc.org For Isoamyl pentachlorophenyl ether, NMR confirms the structure of the isoamyl group and its connection to the pentachlorophenyl ring.

The ¹H NMR spectrum is expected to show signals only for the isoamyl group, as the aromatic ring is fully substituted. Based on analogous structures like isoamyl acetate (B1210297) and isopentyl ether, the proton signals can be predicted. tetratek.com.tryoutube.comchemicalbook.com Similarly, the ¹³C NMR spectrum will show signals for all 11 carbon atoms in the molecule.

While 1D NMR provides initial data, 2D NMR techniques are required for unambiguous assignment of the complex spin systems within the isoamyl moiety and to confirm the ether linkage. science.govsdsu.eduyoutube.com

COSY (COrrelation SpectroscopY): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu It would show cross-peaks between adjacent protons in the isoamyl chain, for example, connecting the -O-CH₂ - protons to the -CH₂-CH₂ -CH- protons, and so on, allowing for the entire isoamyl spin system to be traced.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom (one-bond ¹H-¹³C correlation). researchgate.net It allows for the definitive assignment of each carbon in the isoamyl chain by linking it to its known proton signal. tetratek.com.tr

Table 2: Predicted ¹H and ¹³C NMR Data and Key 2D NMR Correlations for Isoamyl pentachlorophenyl ether

| Position (Isoamyl) | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations | Key COSY Correlations |

| -O-CH₂ - | ~4.1 (t) | ~70 | C-O (Aromatic), -CH₂-C H₂- | -CH₂-CH₂ - |

| -CH₂-CH₂ -CH- | ~1.8 (m) | ~38 | -O-C H₂-, -C H(CH₃)₂ | -O-CH₂ -, -CH (CH₃)₂ |

| -CH(CH₃ )₂ | ~1.7 (m) | ~25 | -CH₂-C H₂-, (CH₃)₂ | -CH₂-CH₂ - |

| -CH(C H₃)₂ | ~0.95 (d) | ~22 | -C H(CH₃)₂ | -CH (CH₃)₂ |

In environmental or industrial settings, Isoamyl pentachlorophenyl ether may exist as part of a complex mixture. Advanced NMR methods, particularly high-resolution instruments and multi-dimensional techniques, are invaluable for identifying and characterizing the compound without prior separation. d-nb.inforesearchgate.net The unique set of chemical shifts and correlation patterns in the COSY, HSQC, and HMBC spectra act as a "fingerprint" for the molecule. nih.gov Statistical analysis methods can be applied to complex NMR datasets to deconvolve overlapping signals and identify components. nih.govnih.gov Even at low concentrations, the distinct signals of the isoamyl group, especially the downfield-shifted -O-CH₂- protons, can be detected and used for identification.

Vibrational Spectroscopy for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule's functional groups. nih.gov These techniques are complementary and provide characteristic fingerprints for Isoamyl pentachlorophenyl ether. nih.gov

The IR spectrum is dominated by absorptions from vibrations that cause a change in the molecule's dipole moment. acs.org For this compound, strong bands would be expected for:

C-H stretching: From the sp³ hybridized carbons of the isoamyl group, appearing in the 2850-3000 cm⁻¹ region.

C-O-C stretching: The asymmetric stretch of the ether linkage would produce a strong, characteristic band around 1250-1260 cm⁻¹. mdpi.com

C-Cl stretching: The multiple C-Cl bonds on the aromatic ring would give rise to a series of strong absorptions in the 600-800 cm⁻¹ region of the fingerprint range.

Raman spectroscopy detects vibrations that cause a change in the molecule's polarizability. mdpi.com It is particularly useful for analyzing symmetric vibrations and the carbon backbone. Expected prominent Raman signals include:

Aromatic Ring Vibrations: The symmetric "breathing" mode of the pentachlorophenyl ring would be a strong and sharp signal.

Symmetric C-Cl stretching: Vibrations involving the symmetric stretching of the C-Cl bonds would be readily observable.

C-H bending and rocking: Modes from the isoamyl group would also be present.

Together, IR and Raman spectra provide a comprehensive vibrational profile, confirming the presence of the key functional groups (ether, alkyl chain, and polychlorinated aromatic ring) and offering data that could, in principle, be used for conformational analysis of the flexible isoamyl chain. umich.eduresearchgate.net

Table 3: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for Isoamyl pentachlorophenyl ether

| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Intensity |

| C-H Stretch (Alkyl) | 2870-2960 | 2870-2960 | Strong (IR), Medium (Raman) |

| C-O-C Asymmetric Stretch | ~1255 | Weak/Absent | Strong |

| C-O-C Symmetric Stretch | ~1050 | ~1050 | Medium (IR), Strong (Raman) |

| Aromatic C-C Stretch | 1400-1600 | 1400-1600 | Medium |

| Aromatic Ring Breathing | Weak/Absent | Strong, Sharp | Strong |

| C-Cl Stretch | 600-800 | 600-800 | Strong (IR), Medium (Raman) |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For isoamyl pentachlorophenyl ether, the IR spectrum is expected to exhibit characteristic absorption bands corresponding to its constituent parts: the pentachlorophenyl group, the ether linkage, and the isoamyl group.

Table 1: Expected Infrared Absorption Bands for Isoamyl Pentachlorophenyl Ether

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C-H (Alkyl) | Stretching | 2850 - 3000 |

| C-O (Aryl-O) | Stretching | ~1250 |

| C-O (Alkyl-O) | Stretching | 1050 - 1150 |

| C-Cl | Stretching | < 800 |

Raman Spectroscopy

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations. For isoamyl pentachlorophenyl ether, Raman spectroscopy would be effective in characterizing the vibrations of the pentachlorophenyl ring and the C-Cl bonds. The symmetric "breathing" mode of the aromatic ring would be expected to produce a strong Raman signal. While specific studies on the Raman spectrum of isoamyl pentachlorophenyl ether are not available, heterocorrelation techniques combining Raman and NMR spectroscopy have been used to analyze related compounds like isoamyl acetate, demonstrating the power of such methods in spectral interpretation and identifying relevant signals. researchgate.net

Microwave Spectroscopy for Gas-Phase Structure and Dynamics

Microwave spectroscopy is a high-resolution technique used to determine the rotational constants of molecules in the gas phase, which in turn provides precise information about their geometry and bond lengths. libretexts.orgmdpi.com This technique requires the molecule to have a permanent dipole moment. libretexts.orgyoutube.com Given the asymmetry of isoamyl pentachlorophenyl ether, it is expected to possess a dipole moment and thus be amenable to study by microwave spectroscopy.

Studies on related molecules like diphenyl ether have utilized broadband rotational spectroscopy to investigate their structure and the interplay of weak intermolecular interactions. illinois.edu For isoamyl pentachlorophenyl ether, microwave spectroscopy could yield precise rotational constants. From these constants, the moments of inertia can be calculated, leading to the determination of the molecular structure with high accuracy. mdpi.comyoutube.com This would allow for the precise measurement of bond lengths and angles, providing a detailed picture of the molecule's three-dimensional conformation in the gas phase.

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are essential for the separation and quantification of isoamyl pentachlorophenyl ether, particularly in complex mixtures or environmental samples.

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile organic compounds. researchgate.net Given that pentachlorophenol (PCP), a related compound, is a volatile chemical, it is expected that isoamyl pentachlorophenyl ether would also be suitable for GC-MS analysis. researchgate.net In this technique, the compound is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that acts as a molecular fingerprint, allowing for definitive identification and quantification. GC-MS is a favored method for its efficiency, cost-effectiveness, and high precision in separating and identifying organic molecules. researchgate.net

For less volatile or thermally labile compounds, high-performance liquid chromatography-mass spectrometry (HPLC-MS) is the method of choice. While GC often requires derivatization for polar compounds like phenols, HPLC can analyze them directly. usgs.gov Methods have been developed for the analysis of pentachlorophenol in various samples using HPLC-MS. nih.govnih.gov These methods typically employ a reverse-phase column and a suitable mobile phase to achieve separation. usgs.gov The eluent is then introduced into the mass spectrometer for detection. The use of tandem mass spectrometry (MS/MS) can enhance selectivity and sensitivity, allowing for the detection of trace amounts of the analyte. nih.govresearchgate.net For isoamyl pentachlorophenyl ether, an HPLC-MS method would likely involve a C18 column and a mobile phase consisting of a mixture of an aqueous solution (potentially with a buffer like ammonium (B1175870) acetate) and an organic solvent like methanol (B129727) or acetonitrile (B52724). nih.gov

Table 2: Comparison of Chromatographic Methods for Isoamyl Pentachlorophenyl Ether Analysis

| Technique | Principle | Analytes | Sample Preparation |

| GC-MS | Separation of volatile compounds in the gas phase followed by mass analysis. | Volatile and semi-volatile compounds. | May require derivatization for polar compounds. |

| HPLC-MS | Separation of compounds in the liquid phase followed by mass analysis. | Non-volatile and thermally labile compounds. | Often simpler, direct injection may be possible. |

Solid-phase microextraction (SPME) is a solvent-free sample preparation technique that is particularly useful for extracting organic compounds from aqueous and environmental samples. nih.gov It combines extraction and preconcentration into a single step. nih.gov For the analysis of isoamyl pentachlorophenyl ether in environmental samples, headspace SPME (HS-SPME) would be a suitable approach. In HS-SPME, a coated fiber is exposed to the headspace above the sample, where volatile and semi-volatile analytes partition onto the fiber. mdpi.com The fiber is then transferred to the injector of a GC for analysis.

The choice of fiber coating is critical for efficient extraction. For halogenated compounds, a divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber is often effective as it can extract a wide range of compounds. nih.govnih.govsigmaaldrich.com The extraction efficiency is influenced by parameters such as extraction time, temperature, and sample matrix modifications like the addition of salt. nih.govmdpi.com This technique offers a rapid, sensitive, and environmentally friendly method for the determination of trace levels of compounds like isoamyl pentachlorophenyl ether in complex matrices. nih.govnih.gov

Computational and Theoretical Investigations of Isoamyl Pentachlorophenyl Ether

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding a molecule's intrinsic properties at the electronic level.

Density Functional Theory (DFT) Studies of Molecular Geometry and Energetics

For a molecule like Isoamyl Pentachlorophenyl Ether, Density Functional Theory (DFT) would be the method of choice for optimizing its three-dimensional geometry. DFT calculations, using functionals like B3LYP with a suitable basis set (e.g., 6-311+G**), could predict key structural parameters. researchgate.net These parameters would include the bond lengths between the carbons of the pentachlorophenyl ring, the C-O-C ether linkage bond angle, and the bond lengths and angles within the isoamyl group.

Furthermore, DFT is used to calculate the molecule's energetic properties, such as the total electronic energy, enthalpy of formation, and the energies of its frontier molecular orbitals (HOMO and LUMO). The energy gap between the HOMO and LUMO is a critical indicator of chemical reactivity and kinetic stability. nih.gov

Table 1: Hypothetical DFT-Calculated Parameters for Isoamyl Pentachlorophenyl Ether

| Parameter | Predicted Value Range | Significance |

| C-O-C Bond Angle | 115-120° | Determines the overall shape and steric hindrance around the ether linkage. |

| HOMO Energy | -6.5 to -7.5 eV | Indicates the molecule's electron-donating capability. |

| LUMO Energy | -0.5 to -1.5 eV | Indicates the molecule's electron-accepting capability. |

| HOMO-LUMO Gap | 5.0 to 7.0 eV | Relates to the molecule's electronic stability and reactivity. |

Note: The values in this table are hypothetical and represent typical ranges for similar aromatic ethers. Actual values would require specific DFT calculations.

Conformational Analysis and Potential Energy Surfaces

The flexible isoamyl side chain of Isoamyl Pentachlorophenyl Ether suggests the existence of multiple conformational isomers, or conformers. ecetoc.org Conformational analysis involves mapping the potential energy surface of the molecule by systematically rotating the rotatable single bonds (e.g., C-C and C-O bonds). merckmillipore.com This process identifies the most stable, low-energy conformers as well as the energy barriers for interconversion between them. nih.gov For the isoamyl group, staggered conformations are generally more stable than eclipsed ones due to reduced torsional and steric strain. ecetoc.org A detailed study on isoamyl alcohol using DFT has shown that it exists in a complex equilibrium of four main conformations. researchgate.net A similar approach for the ether would reveal how the bulky pentachlorophenyl group influences the preferred orientation of the isoamyl chain.

Transition State Modeling for Reaction Pathways

A key reaction of ethers is their cleavage under acidic conditions. nih.gov Transition state modeling using DFT can elucidate the mechanism of such reactions for Isoamyl Pentachlorophenyl Ether. This involves identifying the high-energy transition state structure that connects the reactants (the protonated ether) to the products. The calculated activation energy (the energy difference between the reactants and the transition state) would determine the feasibility and rate of the reaction. Depending on the conditions, the cleavage could proceed via an SN1 or SN2 mechanism, and modeling could predict which pathway is favored. nih.gov

Molecular Dynamics Simulations for Conformational Landscapes and Interactions

While quantum mechanics is excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. An MD simulation of Isoamyl Pentachlorophenyl Ether, either in a vacuum or in a solvent like water or an organic solvent, would reveal its conformational landscape. By simulating the atomic motions over nanoseconds or longer, one could observe how the molecule folds and flexes, providing a more realistic picture of its behavior in a condensed phase than static conformational analysis alone. MD simulations are also crucial for studying intermolecular interactions, such as how the molecule might interact with biological macromolecules or other environmental agents.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity or other properties. nih.gov

Derivation and Application of Molecular Descriptors

To build a QSAR model for a class of compounds including Isoamyl Pentachlorophenyl Ether, one would first need to calculate a variety of molecular descriptors. These descriptors are numerical values that encode different aspects of the molecule's structure and can be categorized as:

1D Descriptors: Molecular weight, atom counts.

2D Descriptors: Topological indices, molecular connectivity indices.

3D Descriptors: Molecular surface area, volume, shape indices.

Physicochemical Descriptors: LogP (octanol-water partition coefficient), electronic properties (e.g., dipole moment from DFT).

A study on pentachlorophenol (B1679276) (PCP), a closely related compound, utilized 3D-QSAR to model its bioconcentration factor. nih.gov The model found that electrostatic fields were the primary influence. For a series of pentachlorophenyl ethers, a similar QSAR study could be developed by synthesizing and testing several analogues and then using statistical methods to build a predictive model. Such a model could estimate the environmental fate or potential toxicity of untested compounds in the same class, guiding the design of safer alternatives.

Development of Predictive Models for Chemical Reactivity

The development of predictive models for the chemical reactivity of isoamyl pentachlorophenyl ether is a crucial aspect of computational toxicology and environmental chemistry. These models, particularly Quantitative Structure-Activity Relationship (QSAR) models, aim to establish a mathematical relationship between the structural or physicochemical properties of the molecule and its reactivity. The ultimate goal is to predict the reactivity of isoamyl pentachlorophenyl ether without the need for extensive and costly experimental testing.

The process of developing a predictive model for the chemical reactivity of isoamyl pentachlorophenyl ether typically involves the following steps:

Data Set Compilation: A data set of compounds structurally related to isoamyl pentachlorophenyl ether, such as other halogenated ethers and aromatic compounds, with experimentally determined reactivity data is gathered.

Molecular Descriptor Calculation: A wide range of molecular descriptors for each compound in the data set, including isoamyl pentachlorophenyl ether, are calculated using computational software. These descriptors quantify various aspects of the molecular structure and can be categorized as constitutional, topological, geometrical, and quantum-chemical descriptors.

Model Building: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are employed to build a model that correlates the calculated descriptors with the observed chemical reactivity.

Model Validation: The predictive power and robustness of the developed QSAR model are rigorously assessed using internal and external validation techniques.

A hypothetical QSAR model for predicting the electrophilic reactivity of isoamyl pentachlorophenyl ether and related compounds might be represented by an equation where reactivity is a function of specific molecular descriptors. For instance, descriptors such as the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), which indicates susceptibility to nucleophilic attack, and the octanol-water partition coefficient (logP), which describes lipophilicity, could be significant.

To illustrate the types of data used in developing such models, the following interactive table presents hypothetical molecular descriptors for a series of pentachlorophenyl alkyl ethers, which could be used to predict their chemical reactivity.

| Compound | logP | ELUMO (eV) | Molecular Weight ( g/mol ) | Polarizability (ų) | Predicted Reactivity Index |

| Methyl pentachlorophenyl ether | 4.5 | -1.2 | 280.3 | 25.1 | 0.65 |

| Ethyl pentachlorophenyl ether | 5.0 | -1.1 | 294.4 | 27.3 | 0.72 |

| Propyl pentachlorophenyl ether | 5.5 | -1.0 | 308.4 | 29.5 | 0.78 |

| Isoamyl pentachlorophenyl ether | 6.5 | -0.9 | 336.5 | 33.9 | 0.85 |

| Hexyl pentachlorophenyl ether | 7.0 | -0.8 | 350.5 | 36.1 | 0.91 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Feature Selection Algorithms for QSAR Models (e.g., Chi-MIC-share)

Given the vast number of calculable molecular descriptors, a critical step in QSAR model development is feature selection. elsevierpure.comresearchgate.netnih.gov This process aims to identify the most relevant subset of descriptors that contribute significantly to the prediction of the target property, in this case, the chemical reactivity of isoamyl pentachlorophenyl ether. elsevierpure.comresearchgate.netnih.gov Effective feature selection enhances model interpretability, reduces the risk of overfitting, and can improve predictive performance. elsevierpure.comresearchgate.netnih.gov

Various algorithms are employed for feature selection, which can be broadly categorized into filter, wrapper, and embedded methods. A particularly innovative and powerful feature selection method is the Chi-MIC-share algorithm. This method is based on the maximal information coefficient (MIC), which can capture both linear and non-linear relationships between variables, and the chi-square test.

The Chi-MIC-share algorithm offers several advantages:

Comprehensive Relationship Detection: It utilizes the Maximal Information Coefficient (MIC) to capture a wide range of correlations, not just linear ones, between molecular descriptors and chemical reactivity.

Redundancy Reduction: It incorporates a "redundant allocation strategy" to handle redundancies among features, preventing the selection of multiple descriptors that provide similar information.

Automated Selection: The algorithm can automatically determine the optimal number of features to include in the model, streamlining the model development process.

The table below provides a comparative overview of different feature selection algorithms that could be applied in the development of a QSAR model for isoamyl pentachlorophenyl ether.

| Feature Selection Algorithm | Description | Advantages | Disadvantages |

| Chi-MIC-share | A filter method that uses the maximal information coefficient and chi-square tests to select features, incorporating a redundancy allocation strategy. | Captures non-linear relationships; handles feature redundancy effectively; automated. | Can be computationally intensive for very large datasets. |

| Genetic Algorithm (GA) | A wrapper method inspired by natural evolution, where populations of feature subsets evolve to find the optimal combination. | Can explore a large search space and find optimal or near-optimal feature subsets. | Computationally expensive; can be prone to overfitting if not carefully implemented. |

| Forward Selection | A wrapper method that starts with an empty set of features and iteratively adds the feature that most improves the model's performance. | Simple to understand and implement. | May get stuck in local optima and fail to find the best combination of features. |

| Recursive Feature Elimination (RFE) | An embedded method that recursively removes the least important features based on model weights. | Generally robust and effective. | The performance is dependent on the chosen learning algorithm. |

Computational Analysis of Intermolecular Interactions

The biological and environmental fate of isoamyl pentachlorophenyl ether is heavily influenced by its intermolecular interactions with its surroundings, including water molecules, biological macromolecules like proteins and DNA, and other organic molecules. Computational chemistry provides powerful tools to investigate these non-covalent interactions at an atomic level.

Methods such as molecular docking and molecular dynamics (MD) simulations are employed to study how isoamyl pentachlorophenyl ether might bind to biological receptors or partition into different environmental compartments. These simulations can reveal the specific types of intermolecular forces that govern these interactions.

The primary intermolecular interactions that are computationally analyzed for a molecule like isoamyl pentachlorophenyl ether include:

Hydrogen Bonds: Although isoamyl pentachlorophenyl ether itself is not a strong hydrogen bond donor, the oxygen atom in the ether linkage can act as a hydrogen bond acceptor.

Halogen Bonds: The chlorine atoms on the pentachlorophenyl ring can participate in halogen bonding, where the chlorine atom acts as an electrophilic region and interacts with a nucleophilic site on another molecule.

Pi-Pi Stacking: The aromatic pentachlorophenyl ring can engage in pi-pi stacking interactions with other aromatic systems, such as the side chains of certain amino acids in proteins.

Hydrophobic Interactions: The nonpolar isoamyl group and the chlorinated aromatic ring will drive the molecule to associate with nonpolar environments, a key factor in its bioaccumulation potential.

The following table summarizes the key intermolecular interactions and the computational methods used to analyze them for a molecule like isoamyl pentachlorophenyl ether.

| Type of Intermolecular Interaction | Description | Relevant Moieties on Isoamyl Pentachlorophenyl Ether | Computational Methods for Analysis |

| Van der Waals Forces | Weak, non-specific attractions between molecules. | Entire molecule | Molecular Mechanics (MM), Molecular Dynamics (MD) |

| Hydrogen Bonding (Acceptor) | Interaction between the ether oxygen and a hydrogen atom from another molecule. | Ether oxygen | Quantum Mechanics (QM), Molecular Docking, MD |

| Halogen Bonding | Interaction involving the chlorine atoms as electrophilic species. | Pentachlorophenyl ring | QM, Atoms in Molecules (AIM), Non-Covalent Interaction (NCI) analysis |

| Pi-Pi Stacking | Attraction between aromatic rings. | Pentachlorophenyl ring | QM, Molecular Docking, MD |

| Hydrophobic Interactions | Tendency of nonpolar substances to aggregate in aqueous solution. | Isoamyl group, Pentachlorophenyl ring | MD, Solvation energy calculations |

Through these computational analyses, a detailed understanding of the intermolecular interaction profile of isoamyl pentachlorophenyl ether can be achieved, providing insights into its potential biological activity and environmental behavior.

Derivatives, Analogues, and Structure Reactivity Relationships

Systematic Synthesis of Isoamyl Pentachlorophenyl Ether Analogues

The primary method for synthesizing isoamyl pentachlorophenyl ether and its analogues is the Williamson ether synthesis. masterorganicchemistry.combyjus.com This well-established reaction involves the reaction of an alkoxide with a primary alkyl halide. youtube.com For the synthesis of the parent compound, this would typically involve the reaction of sodium pentachlorophenate with an isoamyl halide (e.g., 1-bromo-3-methylbutane). The general reaction is shown below:

C₆Cl₅ONa + (CH₃)₂CHCH₂CH₂Br → C₆Cl₅OCH₂CH₂CH(CH₃)₂ + NaBr

This synthetic route is versatile and allows for the creation of a wide range of analogues by varying either the alkyl portion or the aromatic ring.

By employing different alkyl halides in the Williamson ether synthesis, a diverse series of analogues with modified alkyl chains can be produced. The nature of the alkyl group can significantly influence the physical and chemical properties of the resulting ether. For instance, changes in the length, branching, and presence of functional groups on the alkyl chain can affect solubility, boiling point, and steric hindrance around the ether linkage.

A selection of potential alkyl ether moiety variations is presented in the interactive table below.

| Alkyl Halide Precursor | Resulting Ether Analogue | Key Property Modification |

| 1-Bromopropane | Propyl pentachlorophenyl ether | Decreased lipophilicity |

| 1-Bromohexane | Hexyl pentachlorophenyl ether | Increased lipophilicity |

| 1-Bromo-2-ethoxyethane | 2-Ethoxyethyl pentachlorophenyl ether | Introduction of a second ether linkage, potentially increasing polarity |

| 4-Bromobut-1-ene | But-3-en-1-yl pentachlorophenyl ether | Introduction of a reactive alkene functional group |

Analogues can also be synthesized by modifying the aromatic portion of the molecule. This involves starting with substituted phenols that have a different halogenation pattern or other functional groups on the aromatic ring. These modifications can have a profound impact on the electronic properties of the ether. For example, altering the number and position of chlorine atoms changes the electron-withdrawing nature of the ring, which in turn affects the reactivity of the ether linkage and the aromatic ring itself.

The following table illustrates potential modifications to the pentachlorophenyl ring.

| Aromatic Precursor | Resulting Ether Analogue | Key Property Modification |

| 2,3,4,6-Tetrachlorophenol | Isoamyl 2,3,4,6-tetrachlorophenyl ether | Reduced steric hindrance and altered electronic effects |

| Pentabromophenol | Isoamyl pentabromophenyl ether | Increased molecular weight and different electronic effects due to bromine vs. chlorine |

| 4-Amino-2,3,5,6-tetrachlorophenol | Isoamyl 4-amino-2,3,5,6-tetrachlorophenyl ether | Introduction of a basic amino group, significantly altering chemical reactivity |

Structure-Reactivity Relationship (SAR) Studies in Organic Reactions

While specific structure-reactivity relationship (SAR) studies on isoamyl pentachlorophenyl ether in organic reactions are not widely documented, principles can be extrapolated from related classes of compounds like polychlorinated biphenyls (PCBs) and polybrominated diphenyl ethers (PBDEs). epa.govnih.gov For these compounds, the degree and pattern of halogenation are critical determinants of their chemical and physical properties.

The reactivity of the ether oxygen's lone pairs is a key factor in the reactions of ethers. youtube.com In isoamyl pentachlorophenyl ether, the strongly electron-withdrawing nature of the pentachlorophenyl ring is expected to reduce the nucleophilicity of the adjacent ether oxygen atom. This would make the ether less susceptible to reactions involving protonation or coordination with Lewis acids compared to alkyl ethers without such an electron-deficient aromatic ring.

SAR studies would likely focus on how changes in the alkyl chain and the aromatic ring affect the stability of the C-O ether bonds. For instance, increased steric bulk around the ether linkage, by using a more branched alkyl group, could hinder the approach of reagents, thereby decreasing reactivity.

Comparative Analysis of Chemical Reactivity and Stability Across Analogues

The chemical reactivity and stability of isoamyl pentachlorophenyl ether analogues are influenced by several factors inherent in their structure. Ethers are generally considered to be stable and unreactive compounds. youtube.com However, the ether bond can be cleaved under harsh conditions, such as treatment with strong acids like HBr or HI. youtube.com

The stability of the ether linkage in this class of compounds is significantly influenced by the electronic effects of the polychlorinated ring. The five chlorine atoms are strongly electron-withdrawing, which polarizes the C-O bond and can affect its strength.

A comparative analysis of the stability of different analogues can be considered:

| Analogue | Structural Feature | Expected Relative Stability | Rationale |

| Isoamyl pentachlorophenyl ether | Pentachloro ring | High | Strong electron-withdrawing effect of the five chlorine atoms stabilizes the ether linkage. |

| Isoamyl 2,4,6-trichlorophenyl ether | Trichloro ring | Moderate | Reduced electron-withdrawing effect compared to the pentachloro analogue may slightly decrease stability. |

| Isoamyl phenyl ether | Unsubstituted phenyl ring | Lower | The absence of electron-withdrawing halogens makes the ether bond more susceptible to cleavage. |

| tert-Amyl pentachlorophenyl ether | Tertiary alkyl group | Lower | Increased steric hindrance may destabilize the ether, and the tertiary carbocation is a more stable leaving group in cleavage reactions. |

Exploration of Novel Derivatives with Enhanced or Modified Chemical Properties

The development of novel derivatives of isoamyl pentachlorophenyl ether can be geared towards introducing specific chemical functionalities to alter its properties in a controlled manner. This can be achieved by incorporating reactive groups into either the alkyl chain or the aromatic ring.

For example, introducing a terminal hydroxyl or amino group on the isoamyl chain would transform the ether into a bifunctional molecule. Such a derivative could then be used in polymerization reactions or for grafting onto surfaces. The synthesis of such a derivative could be accomplished by using a protected diol as the alkylating agent, followed by deprotection.

Future Research Directions and Unanswered Questions

Development of Novel Green Synthetic Methodologies

Currently, dedicated studies on the synthesis of Isoamyl pentachlorophenyl ether are not readily found in the literature. Traditional etherification methods often rely on harsh reagents and conditions. Future research should prioritize the development of green and sustainable synthetic routes. This could involve exploring enzymatic catalysis, a method that has been successfully employed for the synthesis of other esters like isoamyl acetate (B1210297) using immobilized lipases. researchgate.net Another avenue is the use of solid acid catalysts, such as ion-exchange resins like Amberlyst-15, which have been investigated for the etherification of isoamyl alcohol to produce di-isoamyl ether. unicartagena.edu.co The development of solvent-free conditions, similar to those optimized for the synthesis of isoamyl acetate using natural catalysts, would represent a significant advancement in the environmentally benign production of Isoamyl pentachlorophenyl ether. whiterose.ac.uk

Advanced Mechanistic Elucidation Under Environmental Conditions

The environmental fate and degradation pathways of Isoamyl pentachlorophenyl ether remain uninvestigated. Understanding how this compound behaves in various environmental compartments is crucial for assessing its potential impact. Future studies should focus on elucidating its degradation mechanisms under different conditions, such as photolysis, hydrolysis, and microbial degradation. For instance, studies on other halogenated compounds, like the flame retardant ethane-bis(pentabromophenyl), have shown that the environmental matrix (e.g., plastics) can significantly affect photolytic stability. nih.gov Similar systematic investigations are needed for Isoamyl pentachlorophenyl ether to determine its persistence and potential for long-range transport.

Exploration of Catalytic Applications

The potential for Isoamyl pentachlorophenyl ether to be used in or as a catalyst has not been explored. Its structure, containing a heavily chlorinated aromatic ring and an ether linkage, could potentially lend itself to applications in catalysis, perhaps as a ligand for metal complexes or as an organocatalyst in specific reactions. Research into this area would be entirely novel and could uncover unforeseen applications for this compound. The initial steps would involve screening its activity in a range of common organic transformations.

Integration of Experimental and Computational Approaches for Predictive Modeling

In the absence of experimental data, computational modeling presents a powerful tool for predicting the properties and behavior of Isoamyl pentachlorophenyl ether. Quantum chemical calculations could be employed to predict its spectroscopic characteristics, reactivity, and potential degradation pathways. Molecular modeling can also be used to simulate its interaction with biological macromolecules to predict potential toxicity. Integrating these computational predictions with future experimental results will be key to building a robust and validated understanding of the compound's behavior.

Q & A

Basic Research Questions

Q. What are the established laboratory synthesis methods for isoamyl pentachlorophenyl ether, and how can reaction efficiency be optimized?

- Methodological Answer : Synthesis typically involves nucleophilic substitution between pentachlorophenol and isoamyl halides under alkaline conditions. Optimization includes:

- Catalyst Selection : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates in biphasic systems .

- Temperature Control : Maintain 60–80°C to balance reactivity and byproduct formation .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization from ethanol-water mixtures .

Q. Which analytical techniques are most effective for characterizing isoamyl pentachlorophenyl ether's purity and structural integrity?

- Methodological Answer :

- Gas Chromatography-Mass Spectrometry (GC-MS) : Quantifies purity and identifies volatile impurities (detection limit: ~0.1 ppm) .

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm structural integrity, with chloro-substituents causing distinct deshielding in aromatic regions .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns resolve polar degradation products .

Q. What safety protocols are critical when handling isoamyl pentachlorophenyl ether in laboratory environments?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and chemical goggles to prevent dermal exposure .

- Ventilation : Use fume hoods for synthesis and sample preparation due to potential volatile emissions .

- Waste Disposal : Collect halogenated waste in sealed containers for incineration at licensed facilities .

Advanced Research Questions

Q. How can factorial design be applied to optimize the synthesis parameters of isoamyl pentachlorophenyl ether?

- Methodological Answer :

- Variable Selection : Investigate temperature, catalyst concentration, and reaction time as independent variables .

- Design Matrix : Use a 2 factorial design (k = 3 variables) to model interactions and identify optimal conditions .

- Software Tools : Tools like Minitab or JMP enable statistical analysis and response surface modeling .

Q. What methodologies resolve contradictions in environmental persistence data of chlorinated phenyl ethers?

- Methodological Answer :

- Meta-Analysis : Aggregate data from peer-reviewed studies (e.g., hydrolysis rates, biodegradation assays) to identify outliers .

- Experimental Validation : Conduct controlled photolysis studies (UV-Vis irradiation, 254 nm) to measure half-life discrepancies .

- Quality Control : Exclude non-peer-reviewed sources and non-English studies unless uniquely critical .

Q. How do computational models predict the environmental fate of isoamyl pentachlorophenyl ether, and what are their limitations?

- Methodological Answer :

- Software Tools : EPI Suite and QSAR models estimate log (octanol-water coefficient) and biodegradation potential .

- Limitations : Models may underestimate bioaccumulation in lipid-rich organisms due to lack of isoamyl-specific parameters .

- Data Table :

| Parameter | Predicted Value | Experimental Value | Source |

|---|---|---|---|

| log | 5.2 | 5.4 ± 0.3 | |

| (hydrolysis) | 120 days | 90–150 days |

Q. What strategies ensure comprehensive literature reviews for assessing isoamyl pentachlorophenyl ether's toxicological profile?

- Methodological Answer :

- Database Searches : Use SciFinder and PubMed with keywords: "chlorinated phenyl ethers," "ecotoxicology," and "structure-activity relationships" .

- Regulatory Data : Review EPA’s High Production Volume (HPV) Chemical Challenge Program reports for analogous compounds .

- Gaps Identification : Prioritize studies with OECD-compliant test guidelines (e.g., OECD 301 for biodegradation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.